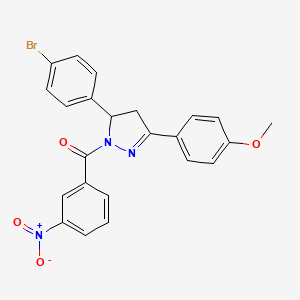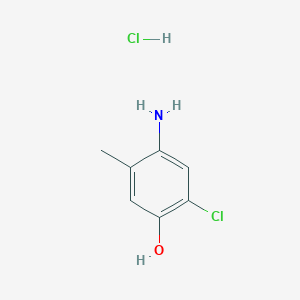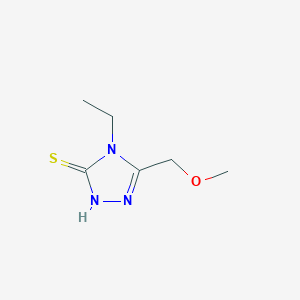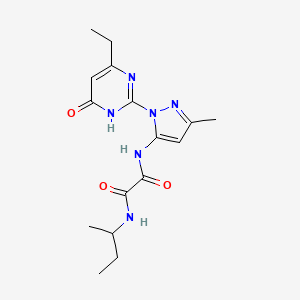![molecular formula C20H21FN4O2S2 B2693297 3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252928-60-1](/img/structure/B2693297.png)
3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a thieno[3,2-d]pyrimidin-4(3H)-one core, which is a heterocyclic compound containing a thiophene and a pyrimidinone ring fused together . The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity in Cancer Research The compound, related to thieno[3,2-d]pyrimidin-4(3H)-one derivatives, has been investigated for its potential antiproliferative activity against human cancer cell lines. Research indicates that similar compounds exhibit significant antiproliferative effects, highlighting their potential as anticancer agents. For instance, derivatives synthesized by Mallesha et al. (2012) showed notable activity against various cancer cell lines, suggesting the compound could have similar applications in cancer treatment due to its structural similarities (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial and Antibacterial Properties Research into derivatives of thieno[3,2-d]pyrimidin-4(3H)-one also uncovers potential antimicrobial and antibacterial properties. Studies by Yurttaş et al. (2016) and Krishnamurthy et al. (2011) on similar compounds reveal significant antimicrobial activity against a range of microorganisms. These findings support the exploration of 3-ethyl-2-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one for potential use in developing new antimicrobial agents (Yurttaş, Özkay, Duran, Turan-Zitouni, Özdemir, Cantürk, Küçükoğlu, & Kaplancıklı, 2016); (Krishnamurthy, Vinaya, Prasanna, Raghava, & Rangappa, 2011).
Synthesis and Biological Activity Exploration Further research into thieno[3,2-d]pyrimidin-4(3H)-one derivatives has expanded into the synthesis of novel compounds with diverse biological activities. For example, the work by Başoğlu et al. (2013) in synthesizing hybrid molecules incorporating penicillanic or cephalosporanic acid moieties indicates a broader research interest in these compounds for their biological and pharmacological properties. This includes antimicrobial, antilipase, and antiurease activities, suggesting the compound of interest may similarly be synthesized into various derivatives for different biological applications (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Metabolic Studies Research on the metabolism of related antineoplastic tyrosine kinase inhibitors in clinical settings provides insights into how similar compounds might be metabolized in humans. For instance, the study on the metabolism of flumatinib in chronic myelogenous leukemia patients by Gong et al. (2010) reveals the potential metabolic pathways, including N-demethylation and hydroxylation, which could apply to the metabolism of this compound (Gong, Chen, Deng, & Zhong, 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-ethyl-2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2S2/c1-2-25-19(27)18-16(7-12-28-18)22-20(25)29-13-17(26)24-10-8-23(9-11-24)15-5-3-14(21)4-6-15/h3-7,12H,2,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWBYOOOGRIYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2693214.png)

![3-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2693219.png)


![(E)-ethyl 2-((1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carbonyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2693222.png)

![6-(4-fluorophenyl)-3-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2693225.png)



![4-[(2,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-phenylpyrimidine](/img/structure/B2693235.png)
![3-Bromo-5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2693236.png)
![4-[[2-(Dimethylamino)pyrimidin-5-yl]sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2693237.png)